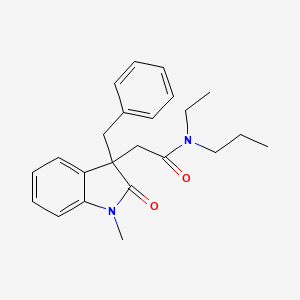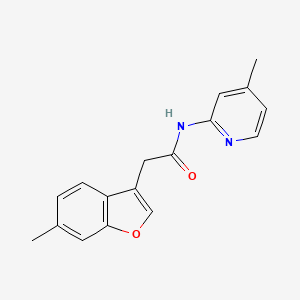
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide, also known as PAK1 inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a small molecule that has been found to inhibit the activity of PAK1, a protein that is involved in various cellular processes.
作用機序
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide involves the inhibition of this compound activity. This compound is a serine/threonine kinase that is involved in the regulation of various cellular processes, including cytoskeletal dynamics, cell motility, and gene expression. Its inhibition by this compound leads to the suppression of these processes, resulting in anti-tumor effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to inhibit the proliferation and migration of cancer cells, induce apoptosis, and suppress tumor growth in animal models. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
The advantages of using 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments include its specificity for this compound and its potential therapeutic applications. However, its limitations include its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the study of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide. These include the development of more efficient synthesis methods, the identification of potential biomarkers for patient selection, the investigation of its potential use in combination with other therapies, and the exploration of its potential use in other diseases beyond cancer, such as neurodegenerative disorders.
In conclusion, this compound is a small molecule that has been extensively studied for its potential therapeutic applications. Its inhibition of this compound activity has been shown to have anti-tumor effects, and it has potential for use in combination with other therapies. Further research is needed to fully understand its potential applications and limitations.
合成法
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide is a complex process that involves several steps. The first step involves the reaction of 6-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-methyl-2-pyridinylamine to form the amide. The final step involves the addition of acetic anhydride to the amide to form the final product.
科学的研究の応用
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of this compound, a protein that is involved in various cellular processes, including cell proliferation, migration, and survival. This compound is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
特性
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-3-4-14-13(10-21-15(14)7-11)9-17(20)19-16-8-12(2)5-6-18-16/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAGDFQWAGBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5302912.png)
![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
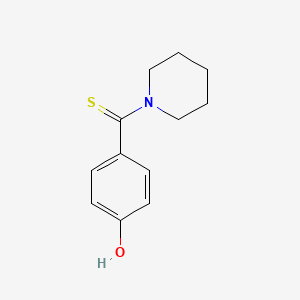
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)
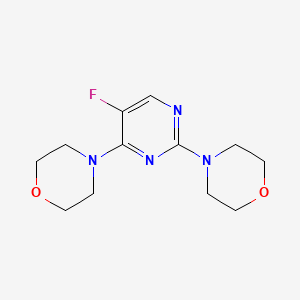
![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5302935.png)
![4-ethyl-5-{1-[(5-isopropylisoxazol-3-yl)carbonyl]piperidin-3-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5302942.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)
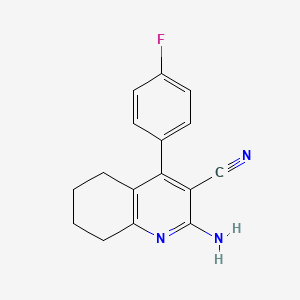
![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)
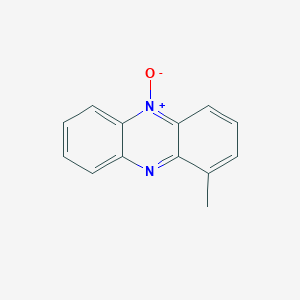
![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)
